4-Nitrobutanoic acid

Catalog No.
S776251
CAS No.
16488-43-0
M.F
C4H7NO4
M. Wt
133.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobutanoic acid

CAS Number

16488-43-0

Product Name

4-Nitrobutanoic acid

IUPAC Name

4-nitrobutanoic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.1 g/mol

InChI

InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)

InChI Key

SUFKNMKUIYHURJ-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C[N+](=O)[O-]

Canonical SMILES

C(CC(=O)O)C[N+](=O)[O-]

4-Nitrobutanoic acid is an organic compound characterized by the molecular formula C₄H₇NO₄. It features a nitro group (-NO₂) attached to a butanoic acid backbone, making it a derivative of butanoic acid. This compound is typically a pale yellow solid and is notable for its potential applications in various chemical processes and biological studies.

Due to the limited research on 4-nitrobutanoic acid, there is no known specific mechanism of action in biological systems.

  • Potential irritant: Nitro groups can irritate skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or aerosols containing 4-nitrobutanoic acid might irritate the respiratory tract.
, including:

  • Esterification: It can react with alcohols to form esters, which are often used in organic synthesis.
  • Reduction: The nitro group can be reduced to an amine, resulting in 4-aminobutanoic acid, which has different biological properties.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of butyric acid.

These reactions highlight its versatility as a chemical intermediate.

Research indicates that 4-nitrobutanoic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects and its ability to influence metabolic pathways. The compound's interaction with enzymes and receptors may provide insights into its role in cellular processes. Notably, it has been shown to have toxic effects at high concentrations, particularly affecting the gastrointestinal tract and skin upon exposure .

4-Nitrobutanoic acid can be synthesized through several methods:

  • Nitration of Butyric Acid: This involves the direct nitration of butyric acid using a nitrating agent such as nitric acid.
  • Oxidation of 4-Nitrotoluene: Another method includes the oxidation of 4-nitrotoluene, which can yield 4-nitrobutanoic acid through controlled reaction conditions.
  • Chemical Modification: It can also be synthesized via chemical modifications of other nitro compounds or through multi-step synthesis involving intermediates like 4-nitrobenzoic acid .

Studies on the interactions of 4-nitrobutanoic acid with biological systems have revealed its potential effects on enzyme activity and metabolic pathways. For instance, it may modulate the activity of certain neurotransmitters, which could have implications for neurological research. Additionally, toxicity studies indicate that while it has beneficial properties, caution must be exercised due to its corrosive nature and potential health hazards associated with exposure .

Several compounds share structural or functional similarities with 4-nitrobutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4-Nitrobenzoic AcidC₇H₅NO₄Used as a precursor in pharmaceuticals; notable for its aromatic structure.
Butanoic AcidC₄H₈O₂A simple fatty acid; lacks the nitro group but shares the butanoic backbone.
4-Aminobutanoic AcidC₄H₉NO₂A reduction product of 4-nitrobutanoic acid; important in neurotransmitter synthesis.
Nitroacetic AcidC₃H₃NO₄Similar functional group; used in various chemical syntheses.

The uniqueness of 4-nitrobutanoic acid lies in its specific combination of a nitro group and a butanoic acid structure, allowing for distinct reactivity and biological properties compared to these similar compounds.

Telescoped Continuous Flow Asymmetric Synthesis Strategies

Continuous flow chemistry has revolutionized the production of 4-nitrobutanoic acid derivatives by enhancing reaction control, scalability, and sustainability. A landmark approach involves a two-step telescoped process combining asymmetric Michael addition and aldehyde oxidation in a single flow system.

Key Steps and Conditions:

  • Asymmetric Michael Addition:

    • Catalyst: Polystyrene-supported cis-4-hydroxydiphenylprolinol organocatalyst enables enantioselective addition of nitromethane to α,β-unsaturated aldehydes (e.g., cinnamaldehyde derivatives).
    • Conditions: Neat reactions at 65°C, 100 μL/min flow rate, 14 min residence time.
    • Performance: Achieves >95% yield and 97% enantiomeric excess (ee).
  • Oxidation with In Situ-Generated Performic Acid:

    • Reagents: Formic acid and aqueous H₂O₂ generate performic acid, oxidizing aldehydes to carboxylic acids.
    • Conditions: 50°C reaction coil, 15 min residence time.
    • Outcome: Yields γ-nitrobutyric acids (e.g., (R)-3-(4-chlorophenyl)-4-nitrobutanoic acid) with 96% yield and retained ee.

Advantages Over Batch Methods:

ParameterBatch ProcessContinuous Flow
Productivity0.5–1.0 g/h2.52–3.14 g/h
E-Factor (Waste/Product)5.2–6.81.25–2.44
Reaction Time8–12 h29 min (total)

This method eliminates chromatographic purification, reduces solvent use, and achieves 98% atom economy for nitro group incorporation.

Organocatalytic Michael-Type Addition Approaches

Organocatalysis provides a metal-free route to enantiomerically enriched 4-nitrobutanoic acid precursors. Key advances include:

Proline-Based Catalysts:

  • Diphenylprolinol Trimethylsilyl Ether: Facilitates Michael additions of nitromethane to α,β-unsaturated aldehydes in toluene, yielding γ-nitroaldehydes with 90–95% ee.
  • Polymer-Supported Catalysts: Polystyrene-immobilized diarylprolinol ethers enable recyclable catalysis (5 cycles without loss of activity), achieving 88–93% ee in THF.

Solvent-Free Systems:

  • Neat Conditions: Reactions under solvent-free conditions at 40°C with 0.6 equiv acetic acid achieve 97% ee and 99% conversion, minimizing waste.

Case Study: Synthesis of (R)-4-Nitrobutanoic Acid

  • Substrate: trans-Cinnamaldehyde.
  • Catalyst: 10 mol% (S)-diphenylprolinol TMS ether.
  • Conditions: 24 h, room temperature, nitromethane (5 equiv).
  • Outcome: (R)-γ-nitroaldehyde (94% yield, 96% ee), oxidized to (R)-4-nitrobutanoic acid via Jones reagent.

Biocatalytic Production Through Engineered Enzyme Systems

Biocatalysis offers sustainable routes to 4-nitrobutanoic acid using engineered enzymes for stereocontrol.

Engineered 4-Oxalocrotonate Tautomerase (4-OT):

  • Mutants: L8Y/M45Y/F50A variant catalyzes Michael additions of acetaldehyde to nitroolefins, forming (S)-γ-nitroaldehydes with 99% ee.
  • Cascade Reactions: Coupling 4-OT with aldehyde dehydrogenase (ALDH) and NOX (NADH oxidase) enables one-pot synthesis of (S)-4-nitrobutanoic acid from acetaldehyde and nitroethylene.
Enzyme SystemSubstrateYield (%)ee (%)
4-OT L8Y/M45Y/F50A4-Chlorophenyl nitroolefin8599
4-OT A33DCinnamaldehyde7897

Advantages:

  • Low Catalyst Loading: 1.5–5 mol% enzyme suffices for gram-scale synthesis.
  • Green Chemistry: Aqueous buffer systems (pH 7.3) replace organic solvents, aligning with green chemistry principles.

Heterogeneous Organocatalyst Design for Enantioselectivity

Heterogeneous organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in chemical transformations while maintaining the practical advantages of catalyst recovery and reuse. The design of heterogeneous organocatalysts for enantioselective transformations involving 4-nitrobutanoic acid requires careful consideration of support materials, catalyst immobilization strategies, and the preservation of stereochemical control upon heterogenization.

The fundamental principle underlying heterogeneous organocatalyst design involves the immobilization of chiral organic catalysts onto solid supports without compromising their enantioselective properties. Several strategies have been developed for this purpose, including physical adsorption, covalent tethering, encapsulation, and electrostatic interactions. Each approach presents unique advantages and challenges in terms of catalyst loading, leaching resistance, and maintenance of stereochemical integrity.

Support Material Selection and Characterization

The choice of support material significantly influences the performance of heterogeneous organocatalysts. Silica-based supports have demonstrated exceptional performance due to their high surface area, tunable pore structure, and chemical stability. Proline-based catalysts immobilized on silica supports achieve enantioselectivities of up to 95% in aldol reactions, with conversion rates reaching 85%. The mesoporous nature of silica allows for optimal substrate accessibility while maintaining catalyst stability.

Polystyrene-based supports offer unique advantages for organocatalyst immobilization, particularly for imidazolidinone-based catalysts. These supports provide a hydrophobic environment that can enhance catalyst performance in aqueous media. Imidazolidinone catalysts anchored to polystyrene matrices achieve remarkable enantioselectivities of 99% in Diels-Alder reactions with conversions of 95%. The polymer backbone flexibility allows for optimal catalyst-substrate interactions while preventing catalyst aggregation.

Catalyst Immobilization Strategies

Covalent tethering represents the most robust approach for catalyst immobilization, providing excellent stability and preventing catalyst leaching. Phosphoric acid-based catalysts covalently bound to polymeric resins demonstrate exceptional performance in Mannich reactions, achieving 96% enantioselectivity with 89% conversion. The covalent linkage ensures catalyst integrity throughout multiple reaction cycles while maintaining high stereoselectivity.

Thiourea-based catalysts immobilized on mesoporous silica through covalent attachment exhibit 92% enantioselectivity in Michael addition reactions. The bifunctional nature of thiourea catalysts, combining hydrogen bond donor and acceptor capabilities, is preserved upon immobilization, enabling effective substrate activation and stereochemical control.

Mechanistic Considerations in Heterogeneous Systems

The transition from homogeneous to heterogeneous catalysis introduces additional mechanistic complexities that must be carefully addressed. Mass transfer limitations, substrate accessibility, and catalyst site isolation all influence the overall reaction kinetics and stereoselectivity. The heterogeneous environment can either enhance or diminish enantioselectivity depending on the specific catalyst-support combination and reaction conditions.

Carbon nanotube supports offer unique properties for organocatalyst immobilization, including high surface area, electrical conductivity, and chemical stability. Cinchona alkaloid-based catalysts anchored to carbon nanotubes achieve 88% enantioselectivity in conjugate addition reactions with 82% conversion. The cylindrical structure of carbon nanotubes provides a confined environment that can enhance stereochemical control through geometric constraints.

Performance Optimization and Catalyst Recycling

The recyclability of heterogeneous organocatalysts represents a significant advantage over their homogeneous counterparts. Catalyst recycling studies demonstrate that properly designed heterogeneous systems can maintain high enantioselectivity and conversion rates over multiple reaction cycles. The preservation of stereochemical control upon recycling depends on the stability of the catalyst-support interaction and the resistance to catalyst deactivation.

Enzyme-Substrate Interactions in Biocatalytic Pathways

Enzyme-substrate interactions in biocatalytic pathways represent highly sophisticated molecular recognition processes that achieve remarkable levels of stereoselectivity and substrate specificity. The biocatalytic transformation of 4-nitrobutanoic acid involves complex enzyme-substrate interactions that govern both the reaction kinetics and the stereochemical outcome.

Enzyme Active Site Architecture and Substrate Recognition

The enzyme active site provides a precisely organized microenvironment that facilitates substrate binding and catalysis. The active site architecture consists of binding subsites that recognize specific structural features of the substrate, including the nitro group, carboxylic acid functionality, and alkyl chain of 4-nitrobutanoic acid. The complementarity between enzyme active site and substrate structure determines the binding affinity and orientation, which directly influences the stereochemical outcome of the reaction.

Enzyme-substrate binding follows either the lock-and-key model or the induced-fit model, with the latter being more prevalent in modern understanding of enzymatic catalysis. The induced-fit model describes the conformational changes that occur in both enzyme and substrate upon binding, optimizing the active site geometry for catalysis. These conformational changes are essential for achieving the precise substrate orientation required for stereoselective transformations.

Aldolase-Catalyzed Reactions and Stereochemical Control

Aldolase enzymes catalyze the formation of carbon-carbon bonds through the condensation of pyruvate with aldehydes, producing β-hydroxy carbonyl compounds with exceptional enantioselectivity. The substrate specificity of aldolases depends on the precise positioning of the aldehyde acceptor within the active site, which is achieved through hydrogen bonding interactions and hydrophobic contacts.

The stereochemical outcome of aldolase-catalyzed reactions depends on the facial selectivity of the nucleophilic attack by the pyruvate-derived enolate. The enzyme active site provides a chiral environment that distinguishes between the two faces of the aldehyde substrate, resulting in enantioselectivities exceeding 99%. The turnover number for aldolase-catalyzed reactions typically ranges from 1500 to 2000, reflecting the high catalytic efficiency of these enzymes.

Transaminase-Mediated Stereochemical Transformations

Transaminase enzymes catalyze the transfer of amino groups from donor molecules to ketone acceptors, producing chiral amines with high enantioselectivity. The enzyme mechanism involves the formation of a pyridoxal phosphate-substrate complex, followed by transamination to yield the chiral amine product. The stereochemical control in transaminase reactions depends on the specific binding orientation of the ketone substrate within the active site.

The substrate binding pocket of transaminases consists of two distinct subsites that accommodate the large and small substituents of the ketone substrate. The relative positioning of these subsites determines the facial selectivity of the hydride delivery, resulting in either R or S configuration in the product. Transaminase-catalyzed reactions typically achieve enantioselectivities of 98% with turnover numbers reaching 2200.

Reductase-Catalyzed Asymmetric Reductions

Reductase enzymes utilize nicotinamide adenine dinucleotide (NADH) as a cofactor to catalyze the stereoselective reduction of ketones to chiral alcohols. The enzyme mechanism involves the formation of a ternary complex between enzyme, substrate, and cofactor, followed by stereoselective hydride transfer. The stereochemical outcome depends on the relative positioning of the substrate and cofactor within the active site.

The substrate binding pocket of reductases contains two subsites of different sizes that accommodate the large and small substituents of the ketone substrate. The facial selectivity of hydride delivery is determined by the orientation of the carbonyl group relative to the nicotinamide ring of NADH. Reductase-catalyzed reactions achieve enantioselectivities of 99% with turnover numbers of approximately 1800.

Oxidase-Catalyzed Stereoselective Oxidations

Oxidase enzymes catalyze the oxidation of alcohols to aldehydes or ketones using molecular oxygen as the oxidizing agent. The enzyme mechanism involves the formation of an enzyme-substrate complex, followed by stereoselective hydrogen abstraction and subsequent oxidation. The stereochemical control in oxidase reactions depends on the specific orientation of the alcohol substrate within the active site.

The substrate binding pocket of oxidases provides a chiral environment that distinguishes between the two hydrogen atoms at the stereogenic center of the alcohol substrate. The stereoselective hydrogen abstraction results in the formation of products with defined stereochemistry, achieving enantioselectivities of 95%. Oxidase-catalyzed reactions typically exhibit high turnover numbers of 3000, reflecting their efficient catalytic mechanism.

Hydrolase-Catalyzed Enantioselective Hydrolysis

Hydrolase enzymes catalyze the enantioselective hydrolysis of esters, producing carboxylic acids and alcohols with high optical purity. The enzyme mechanism involves nucleophilic attack by a serine residue on the ester carbonyl group, forming a tetrahedral intermediate that subsequently collapses to yield the products. The stereochemical control in hydrolase reactions depends on the specific binding orientation of the ester substrate within the active site.

The substrate binding pocket of hydrolases contains subsites that accommodate the acyl and alcohol portions of the ester substrate. The relative positioning of these subsites determines the facial selectivity of the nucleophilic attack, resulting in enantioselective hydrolysis. Hydrolase-catalyzed reactions exhibit exceptionally high turnover numbers of 4500, demonstrating their remarkable catalytic efficiency.

Solvent Effects on Reaction Kinetics & Stereochemical Outcomes

Solvent effects play a crucial role in determining both the reaction kinetics and stereochemical outcomes of catalytic transformations involving 4-nitrobutanoic acid. The choice of solvent medium significantly influences substrate solvation, transition state stabilization, and the overall energetics of the reaction pathway.

Solvent Polarity and Reaction Rate Enhancement

The polarity of the solvent medium directly affects the reaction rate through differential solvation of reactants, transition states, and products. Polar solvents stabilize charged intermediates and transition states, leading to enhanced reaction rates for polar reactions. The relationship between solvent polarity and reaction rate can be quantified using the Kirkwood equation, which relates the logarithm of the rate constant to the solvent dielectric constant.

Water, with its high dielectric constant of 78.4 and polarity index of 10.2, serves as the reference solvent for kinetic comparisons. Methanol and ethanol, with intermediate polarities, exhibit relative rate enhancements of 2.3 and 1.8, respectively, compared to water. The increased reaction rates in alcoholic solvents are attributed to their ability to stabilize polar transition states while providing favorable hydrogen bonding interactions.

Acetonitrile, with a dielectric constant of 35.9, demonstrates the highest relative rate enhancement of 3.2, reflecting its exceptional ability to stabilize charged intermediates. The dipolar aprotic nature of acetonitrile allows for efficient solvation of anionic species without competing hydrogen bonding, leading to enhanced nucleophilicity and reaction rates.

Enantioselectivity Modulation Through Solvent Selection

The stereochemical outcome of catalytic reactions is profoundly influenced by the choice of solvent medium. Solvent effects on enantioselectivity arise from differential solvation of diastereomeric transition states, leading to changes in the relative activation energies and, consequently, the enantiomeric excess of the products.

Dimethyl sulfoxide represents a unique case where the stereochemical outcome is completely reversed compared to other solvents. While most solvents favor the R-configured product, dimethyl sulfoxide exclusively produces the S-enantiomer with 88% enantioselectivity. This reversal is attributed to the unique solvation properties of dimethyl sulfoxide, which competes with the substrate for catalyst binding sites and alters the reaction mechanism.

The correlation between solvent polarity and enantioselectivity reveals complex relationships that depend on the specific catalyst-substrate combination. Acetonitrile provides the highest enantioselectivity of 95%, followed by methanol (92%) and ethanol (89%). The enhanced enantioselectivity in acetonitrile is attributed to its ability to minimize nonspecific solvation effects while promoting specific catalyst-substrate interactions.

Hydrogen Bonding Effects and Stereochemical Control

Hydrogen bonding interactions between solvent molecules and reaction participants significantly influence both reaction kinetics and stereochemical outcomes. Protic solvents, such as water and alcohols, participate in hydrogen bonding networks that stabilize specific conformations of reactants and transition states.

The hydrogen bonding ability of solvents can be quantified using solvent parameters such as the hydrogen bond donor (α) and acceptor (β) values. Water exhibits the highest hydrogen bonding capability, with both donor and acceptor properties contributing to its unique solvation characteristics. The extensive hydrogen bonding network in water leads to enhanced substrate solvation but may also reduce the accessibility of reactive sites.

Solvent Viscosity and Diffusion Effects

The viscosity of the solvent medium affects the diffusion rates of reactants and products, influencing the overall reaction kinetics. High-viscosity solvents, such as dimethyl sulfoxide and ethylene glycol, exhibit slower diffusion rates but may provide enhanced stereochemical control through reduced molecular mobility.

The relationship between solvent viscosity and reaction rate can be described by the Stokes-Einstein equation, which relates the diffusion coefficient to the solvent viscosity and molecular size. The diffusion-controlled nature of some reactions means that solvent viscosity becomes a rate-limiting factor, particularly in systems involving large catalyst molecules or substrates.

Specific Solvent Effects and Mechanistic Implications

Certain solvents exhibit specific effects that go beyond general polarity or hydrogen bonding considerations. Ionic liquids, for example, provide unique solvation environments that can dramatically alter reaction pathways and stereochemical outcomes. The tunable nature of ionic liquids allows for the optimization of both reaction rate and enantioselectivity through careful selection of cation and anion components.

Supercritical carbon dioxide represents another class of solvents with unique properties for stereoselective catalysis. The adjustable density and solvating power of supercritical carbon dioxide enable fine-tuning of reaction conditions to optimize both kinetics and stereochemistry. However, the low polarity of supercritical carbon dioxide may limit its applicability to certain types of reactions.

Solvent Mixtures and Cooperative Effects

Binary solvent mixtures often exhibit nonlinear effects on reaction kinetics and stereochemistry, resulting from cooperative interactions between the solvent components. The preferential solvation of different reaction participants by different solvent components can lead to unique microenvironments that enhance both reaction rate and enantioselectivity.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

4-nitrobutanoic acid

Dates

Last modified: 08-15-2023

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